Sodium;4-oxopent-2-en-2-olate;hydrate

Catalog No.
S6630358
CAS No.
86891-03-4
M.F
C5H7NaO2
M. Wt
122.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium;4-oxopent-2-en-2-olate;hydrate

CAS Number

86891-03-4

Product Name

Sodium;4-oxopent-2-en-2-olate;hydrate

IUPAC Name

sodium;(Z)-4-oxopent-2-en-2-olate

Molecular Formula

C5H7NaO2

Molecular Weight

122.10 g/mol

InChI

InChI=1S/C5H8O2.Na/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-;

InChI Key

AIWZOHBYSFSQGV-LNKPDPKZSA-M

SMILES

CC(=CC(=O)C)[O-].O.[Na+]

Canonical SMILES

CC(=CC(=O)C)[O-].[Na+]

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].[Na+]

Sodium;4-oxopent-2-en-2-olate;hydrate, also known as sodium (Z)-4-oxopent-2-en-2-olate hydrate, is an organosodium compound characterized by its unique structure containing a sodium ion coordinated to a 4-oxopent-2-en-2olate moiety. This compound is notable for its hydration state, which influences its solubility and reactivity. The molecular formula is C5H7NaO2C_5H_7NaO_2 and it has a molecular weight of approximately 122.10 g/mol . Its structure features a double bond and a ketone functional group, contributing to its reactivity in various chemical processes.

  • Enhancing GABAergic inhibition: GABA (gamma-aminobutyric acid) is the major inhibitory neurotransmitter in the brain. Sodium divalproate may increase GABA levels or enhance its action, leading to decreased neuronal excitability [].
  • Modulating voltage-gated sodium channels: These channels are involved in the initiation and propagation of action potentials in neurons. Sodium divalproate might influence their activity, impacting neuronal firing [].

Sodium divalproate can cause various side effects, including nausea, vomiting, tremor, hair loss, and teratogenicity (birth defects) []. It is essential to consult a healthcare professional before using this medication.

Potential Applications (based on chemical structure):

Given its structure, Sodium 2,4-pentanedionate hydrate possesses a chelating functional group. Chelating agents have the ability to bind to metal ions. This property suggests potential applications in various research fields, such as:

  • Metal Ion Sequestration: Sodium 2,4-pentanedionate hydrate might be explored for its ability to sequester specific metal ions in biological or environmental samples, potentially aiding in separation or analysis techniques [].
  • Coordination Chemistry: The chelating group could be of interest for studies in coordination chemistry, where the formation of complexes between metal ions and ligands (molecules with donor atoms) is investigated [].
, including:

  • Nucleophilic Addition: The enolate form can act as a nucleophile, attacking electrophiles such as carbonyl compounds.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form larger carbon skeletons.
  • Deprotonation: The compound can be deprotonated to generate reactive intermediates useful in organic synthesis.

These reactions highlight its utility in synthetic organic chemistry, particularly in the formation of complex molecules.

The synthesis of sodium;4-oxopent-2-en-2-olate;hydrate can be achieved through several methods:

  • Base-Catalyzed Enolization: Starting from pentanones, treatment with sodium hydroxide can generate the enolate form.
  • Direct Reaction with Sodium Hydroxide: Reacting 4-oxopent-2-en-2-one with sodium hydroxide in an aqueous solution can yield the hydrated form.
  • Hydration Processes: Controlled hydration of the anhydrous form under specific conditions may lead to the formation of the hydrate.

These methods emphasize the versatility of sodium hydroxide as a reagent in synthesizing organosodium compounds.

Sodium;4-oxopent-2-en-2-olate;hydrate finds applications in various fields:

  • Organic Synthesis: Utilized as a reagent for constructing complex organic molecules.
  • Pharmaceutical Intermediates: Potentially serves as an intermediate in the synthesis of biologically active compounds.
  • Catalysis: May act as a catalyst or co-catalyst in various

Interaction studies involving sodium;4-oxopent-2-en-2-olate;hydrate focus on its reactivity with other chemical species:

  • Metal Coordination: Investigations into its ability to coordinate with transition metals could reveal potential catalytic properties.
  • Reactivity with Biological Molecules: Understanding how it interacts with proteins or nucleic acids may provide insights into its biological significance.

Such studies are crucial for determining the practical applications of this compound in medicinal chemistry and materials science.

Several compounds share structural similarities with sodium;4-oxopent-2-en-2-olate;hydrate, including:

Compound NameMolecular FormulaNotable Features
Sodium Acetylacetonate HydrateC5H7NaO3Acts as a chelating agent
Sodium 2,4-Pentanedionate HydrateC5H7NaO2Used as a pharmaceutical intermediate
Sodium MalonateC3H3NaO4Involved in metabolic pathways

Uniqueness

Sodium;4-oxopent-2-en-2-olate;hydrate is unique due to its specific enolate structure and hydration state, which influence its reactivity and potential applications compared to other sodium salts and organometallic compounds. Its ability to participate in nucleophilic reactions sets it apart from other similar compounds that may not exhibit such reactivity.

Hydrogen Bond Acceptor Count

2

Exact Mass

122.03437374 g/mol

Monoisotopic Mass

122.03437374 g/mol

Heavy Atom Count

8

Wikipedia

Sodium_acetylacetonate

Dates

Last modified: 11-23-2023

Explore Compound Types